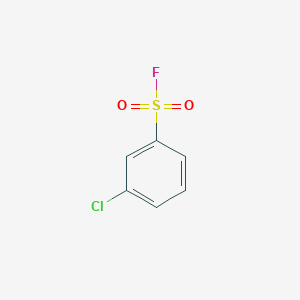

3-Chloro-benzenesulfonyl fluoride

Descripción general

Descripción

3-Chloro-benzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3ClF2O2S . It is a derivative of benzenesulfonic acid .

Synthesis Analysis

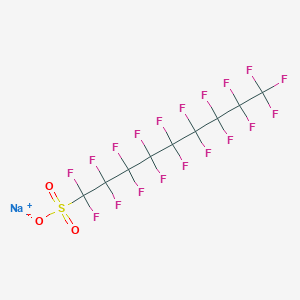

The synthesis of sulfonyl fluorides, such as 3-Chloro-benzenesulfonyl fluoride, has been a topic of research. Various benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

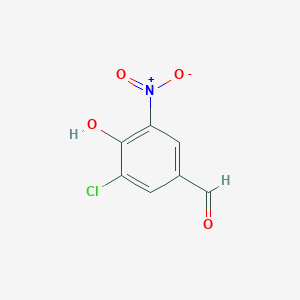

The molecular structure of 3-Chloro-benzenesulfonyl fluoride consists of a benzene ring substituted with a sulfonyl fluoride group and a chlorine atom . The average mass of the molecule is 212.602 Da .Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Chloro-benzenesulfonyl fluoride, have been used in various chemical reactions. For instance, they have been used in the development of new synthetic methods . They have also been used in the synthesis of benzenesulfonyl fluoride series .Aplicaciones Científicas De Investigación

Fluorophore Development

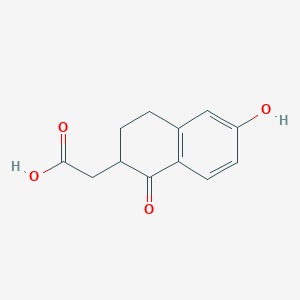

3-chloro-benzenesulfonyl fluoride is used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They are used in various basic research fields and industries, including biology and materials science .

Analytical Techniques

Fluorescence-based materials and associated techniques, which often use organic molecule-based fluorophores like those developed from 3-chloro-benzenesulfonyl fluoride, have been highlighted in various research fields and industries .

Imaging Techniques

3-chloro-benzenesulfonyl fluoride is also used in imaging techniques. The fluorophores developed from it are used in biology and materials science, ushering in a new era in these fields .

Sensing Techniques

Sensing techniques also benefit from the use of 3-chloro-benzenesulfonyl fluoride. The fluorophores developed from it are used in various sensing techniques .

Synthesis of Sulfonyl Fluorides

3-chloro-benzenesulfonyl fluoride is used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .

Biological Applications

Sulfonyl fluorides, including those derived from 3-chloro-benzenesulfonyl fluoride, have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

Pharmaceutical Applications

In the pharmaceutical industry, 3-chloro-benzenesulfonyl fluoride is used in the development of drugs. For example, 2-nitrobenzenesulfonyl fluoride (NBSF) was found to be effective at killing Gram-negative bacteria .

Functional Molecules

3-chloro-benzenesulfonyl fluoride is also used in the development of functional molecules. These molecules have a wide range of applications, including as covalent probes in chemical biology .

Mecanismo De Acción

Target of Action

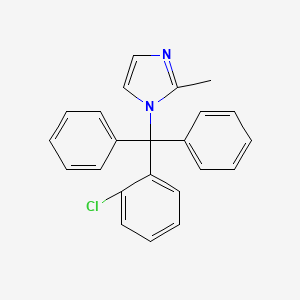

3-Chloro-benzenesulfonyl fluoride, also known as 3-Fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .

Mode of Action

The mode of action of 3-Chloro-benzenesulfonyl fluoride involves its interaction with its targets. It is known to undergo a reaction similar to chlorosulfonation of benzene . At lower temperatures, chlorosulfonic acid reacts by way of the following equilibrium, generating SOX2ClX+ which is the electrophile of interest in your reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .

Biochemical Pathways

It is known that sulfonyl fluorides, in general, are used in the development of new synthetic methods .

Pharmacokinetics

It is known that the compound has a density of 1622 (estimate) , which may influence its bioavailability.

Result of Action

It is known that sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . This suggests that the compound may have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 3-Chloro-benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the reaction of the compound with its targets is temperature-dependent . Furthermore, the compound is sensitive to moisture , suggesting that humidity could affect its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

3-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUFZCYVNYUZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617114 | |

| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzene-1-sulfonyl fluoride | |

CAS RN |

10116-74-2 | |

| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10116-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

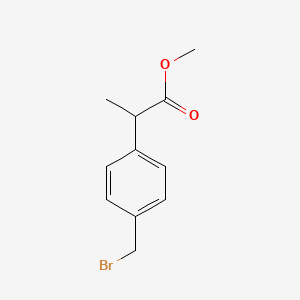

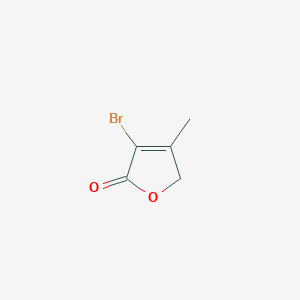

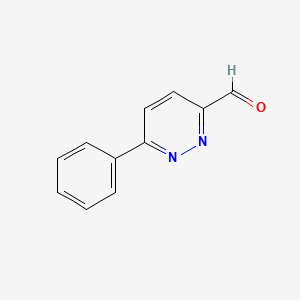

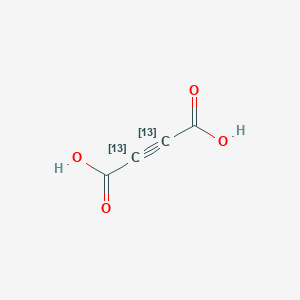

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)